2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19Cl2F2N3O2S and its molecular weight is 498.37. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Characterization
Research has extensively covered the synthesis and characterization of novel heterocyclic compounds due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of imidazo[1,5-a]pyridine derivatives shows the importance of heterocyclic compounds in developing luminescent materials and potentially therapeutic agents (Volpi et al., 2017). Similarly, the creation of imidazo[1,2-a]pyrimidine compounds highlights the ongoing interest in developing new chemical entities with possible biological activities (J. Liu, 2013).
Antimicrobial and Antiviral Activities
Compounds with heterocyclic structures have been explored for their antimicrobial and antiviral activities. The synthesis of novel heterocycles and their evaluation for biological activities is a common theme in medicinal chemistry research. For example, the study on the antimicrobial activity and molecular docking of certain pyrazoline derivatives highlights the potential of these compounds in developing new antibiotics and anti-inflammatory agents (Ravula et al., 2016).
Material Science Applications
Heterocyclic compounds also find applications in material science, particularly in the development of luminescent materials and catalysts. The research on one-pot synthesis of emitters with large Stokes' shift demonstrates the potential of heterocyclic compounds in creating cost-effective and efficient materials for various technological applications (Volpi et al., 2017).
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2F2N3O2S/c23-17-8-3-14(11-18(17)24)19-12-27-22(32-13-20(30)28-9-1-2-10-28)29(19)15-4-6-16(7-5-15)31-21(25)26/h3-8,11-12,21H,1-2,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRGZQDVWYMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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